molecular formula C8H12N2O2S B159138 4-Amino-N,N-dimethylbenzenesulfonamide CAS No. 1709-59-7

4-Amino-N,N-dimethylbenzenesulfonamide

Cat. No.: B159138
CAS No.: 1709-59-7
M. Wt: 200.26 g/mol
InChI Key: BABGMPQXLCJMSK-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methylbenzenesulfonamide
  • 4-Amino-N,N-diethylbenzenesulfonamide
  • 4-Amino-N,N-dimethylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two methyl groups attached to the nitrogen atom. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

4-amino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABGMPQXLCJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061902
Record name Benzenesulfonamide, 4-amino-N,N-dimethyl-
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-59-7
Record name 4-Amino-N,N-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-N,N-dimethyl-
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Record name 4-Amino-N,N-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-N,N-dimethyl-
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Record name Benzenesulfonamide, 4-amino-N,N-dimethyl-
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Record name 4-amino-N,N-dimethylbenzenesulphonamide
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Synthesis routes and methods

Procedure details

Under H2, N,N-dimethyl-4-nitrobenzenesulfonamide (879 mg, 3.8 mmol, 1.0 equiv.) was catalytically hydrogenated in the presence of Pd/C (40 mg) in MeOH (25 mL). When no more H2 was consumed, the reaction mixture was filtered. The filtrate was concentrated and crystallized to afford compound 4-amino-N,N-dimethyl benzenesulfonamide (722 mg, 95%).
Quantity
879 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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